molecular formula C20H34O2 B14284792 (3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol CAS No. 121724-81-0

(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol

Cat. No.: B14284792
CAS No.: 121724-81-0
M. Wt: 306.5 g/mol
InChI Key: QZJWJFKAVWICNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol is an organic compound characterized by the presence of three tert-butyl groups attached to a phenylene ring, along with two hydroxymethyl groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol typically involves the alkylation of a phenol derivative with tert-butyl groups. One common method is the acid-catalyzed reaction of phenol with isobutylene, resulting in the formation of 2,4,6-tri-tert-butylphenol . This intermediate can then be further functionalized to introduce hydroxymethyl groups at the desired positions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale alkylation processes using catalysts like sulfuric acid or other strong acids. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time to minimize side products .

Chemical Reactions Analysis

Types of Reactions

(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.

    Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, although the steric hindrance from the tert-butyl groups can affect the reactivity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Various substituted phenylene derivatives depending on the electrophile used.

Scientific Research Applications

(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol involves its interaction with molecular targets through its hydroxymethyl groups and the phenylene ring. The bulky tert-butyl groups can influence the compound’s binding affinity and specificity. The compound can participate in redox reactions, acting as an antioxidant by donating electrons to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol is unique due to the presence of three tert-butyl groups and two hydroxymethyl groups, which provide a combination of steric hindrance and functional reactivity. This makes it a valuable compound for specific applications where both bulkiness and reactivity are desired.

Properties

CAS No.

121724-81-0

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

[3,4,6-tritert-butyl-2-(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C20H34O2/c1-18(2,3)15-10-16(19(4,5)6)17(20(7,8)9)14(12-22)13(15)11-21/h10,21-22H,11-12H2,1-9H3

InChI Key

QZJWJFKAVWICNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1CO)CO)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.